molecular formula C9H12FN3 B1314292 1-(5-Fluoropyridin-2-yl)piperazine CAS No. 907208-90-6

1-(5-Fluoropyridin-2-yl)piperazine

Cat. No.: B1314292
CAS No.: 907208-90-6
M. Wt: 181.21 g/mol
InChI Key: DTAOJTXARNSWRJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)piperazine is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in scientific research and development, particularly within medicinal chemistry. Its molecular structure, which incorporates a piperazine ring linked to a fluoropyridine scaffold, is a key pharmacophore in the design and synthesis of novel bioactive molecules. Researchers utilize this compound primarily as a synthetic intermediate in the exploration of new pharmaceutical candidates. The presence of the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making this piperazine derivative a critical reagent for structure-activity relationship (SAR) studies. While a closely related compound, 1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8), is a known intermediate offered by chemical suppliers , the 5-fluoro analog provides a distinct profile for researchers investigating fluorine-specific effects in lead optimization. Its applications are foundational in developing compounds for preclinical research. This product is intended for use by qualified laboratory professionals only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperazine
Source PubChem
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InChI

InChI=1S/C9H12FN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAOJTXARNSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547423
Record name 1-(5-Fluoropyridin-2-yl)piperazine
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907208-90-6
Record name 1-(5-Fluoropyridin-2-yl)piperazine
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Record name 1-(5-Fluoropyridin-2-yl)piperazine
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Record name 1-(5-fluoropyridin-2-yl)piperazine
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Contextualization of Fluorinated Pyridylpiperazine Scaffolds in Contemporary Medicinal Chemistry

Significance of Piperazine (B1678402) Heterocycles in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry. researchgate.netnih.gov Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including oncology, virology, and neurology. researchgate.netnih.gov The significance of the piperazine moiety can be attributed to several key factors:

Versatile Pharmacophore: The piperazine ring is considered a "privileged" scaffold due to its ability to interact with a diverse range of biological targets. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, antimicrobial, and antiviral effects. nih.govresearchgate.netijcmas.com

Favorable Physicochemical Properties: The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This characteristic often enhances the aqueous solubility and oral bioavailability of drug candidates. researchgate.netnih.gov

Structural Modifiability: The piperazine structure provides a readily modifiable template. The nitrogen atoms serve as convenient points for chemical substitution, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Role of Fluorine Substitution in Pyridine-Based Scaffolds

Pyridine (B92270), an aromatic heterocycle, is another fundamental building block in drug design, valued for its ability to engage in various biological interactions. The introduction of a fluorine atom onto the pyridine ring can profoundly and often beneficially alter the properties of the resulting molecule. The strategic incorporation of fluorine is a widely employed tactic in medicinal chemistry for several reasons:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolic oxidation, thereby increasing the half-life and duration of action of a drug.

Modulation of Basicity: Fluorine is a highly electronegative atom, and its presence on a pyridine ring can significantly lower the pKa of the ring nitrogen. This alteration in basicity can influence a molecule's solubility, membrane permeability, and interaction with biological targets.

Improved Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins. Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and other non-covalent interactions, thereby increasing the potency of a drug candidate.

Overview of 1-(5-Fluoropyridin-2-yl)piperazine in Academic Research

The compound this compound serves as a crucial intermediate and a core structural motif in the exploration of new therapeutic agents. While extensive research may focus on its derivatives, the parent compound provides the foundational framework for these investigations. Academic research involving this scaffold has primarily centered on its incorporation into more complex molecules targeting various receptors and enzymes.

For instance, derivatives of the closely related 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated as multi-target ligands for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors, which are implicated in the pathophysiology of Parkinson's disease. researchgate.netthieme-connect.com In these studies, the fluorinated pyridine-piperazine moiety is a key component responsible for receptor interaction.

Furthermore, research into fluorinated arylpiperazines extends to other therapeutic areas. For example, pyridazinone derivatives incorporating a (2-fluorophenyl)piperazine moiety have been investigated as selective monoamine oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative disorders. nih.gov The synthesis of such compounds often involves the coupling of a fluorinated pyridine or pyrimidine (B1678525) precursor with a piperazine derivative. nih.govnih.govchemicalbook.com

A patent for an antipsychotic compound based on a 5-fluoro-pyrimidin-2-yl piperazine structure further highlights the interest in this scaffold for developing central nervous system therapies. google.com The structural similarity points to the perceived value of the fluorinated heteroaryl-piperazine combination in modulating neurological pathways.

The synthesis of this compound and its analogues typically involves the nucleophilic aromatic substitution of a di- or tri-halogenated pyridine with piperazine or a protected piperazine derivative. chemicalbook.com

Below are tables summarizing the biological activities of representative derivatives incorporating the fluorinated pyridylpiperazine scaffold, illustrating the therapeutic potential unlocked by this core structure.

CompoundTarget(s)Activity (EC50/IC50)Potential Application
Compound 7b D2/D3/5-HT1A AgonistD2: 0.9 nM, D3: 19 nM, 5-HT1A: 2.3 nMParkinson's Disease
Compound 34c D2/D3/5-HT1A AgonistD2: 3.3 nM, D3: 10 nM, 5-HT1A: 1.4 nMParkinson's Disease

Data sourced from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. researchgate.netthieme-connect.com

CompoundTargetActivity (IC50)Potential Application
Compound T6 MAO-B Inhibitor0.013 µMNeurodegenerative Diseases
Compound T3 MAO-B Inhibitor0.039 µMNeurodegenerative Diseases

Data sourced from a study on pyridazinones containing a (2-fluorophenyl)piperazine moiety. nih.gov

Synthetic Methodologies for 1 5 Fluoropyridin 2 Yl Piperazine and Its Analogues

Strategies for Piperazine (B1678402) Ring Construction and Functionalization

The formation of the N-arylpiperazine core is a critical step in the synthesis of the target compound and its derivatives. Several robust methods have been established for this purpose.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond between an electron-deficient aromatic or heteroaromatic ring and piperazine. mdpi.com The reaction is particularly effective for heteroaromatics like pyridines, where the ring nitrogen atom activates the ring towards nucleophilic attack. masterorganicchemistry.com The presence of a fluorine atom, as in 2,5-difluoropyridine (B1303130) or 2-chloro-5-fluoropyridine (B44960), further enhances the reactivity of the 2-position towards substitution. nih.gov

The general mechanism involves the addition of the nucleophile (piperazine) to the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step. masterorganicchemistry.comnih.gov The subsequent elimination of the leaving group (e.g., a halide) restores the aromaticity of the ring. libretexts.org The rate of SNAr reactions on halo-pyridines often follows the order F > Cl > Br > I, highlighting the advantage of using fluorinated starting materials. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

A typical synthesis of 1-(5-fluoropyridin-2-yl)piperazine via SNAr involves reacting 2-chloro-5-fluoropyridine or 2,5-difluoropyridine with an excess of piperazine, often using the amine itself as the solvent or in a high-boiling solvent like DMF or DMSO at elevated temperatures. The use of a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) may be employed to neutralize the generated acid. nih.gov

Table 1: Examples of SNAr Reactions for Piperazine Arylation

Starting Material Reagent Conditions Product Yield Reference
2,6-Difluoropyridine (B73466) tert-Butyl piperazine-1-carboxylate, Et₃N DMF, reflux, 16 h tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate Moderate nih.gov
2-Chloropyrimidine-5-carboxylate N-Boc-piperazine High Ethyl 2-(4-Boc-piperazin-1-yl)pyrimidine-5-carboxylate High mdpi.com

This table is interactive. Click on the headers to sort.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient alternative to traditional methods, especially for less reactive aryl halides. nih.gov The reaction is tolerant of a wide range of functional groups and generally proceeds under milder conditions than SNAr. wikipedia.org

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (e.g., sodium tert-butoxide, KOtBu), and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos being particularly effective. youtube.com

This methodology has been successfully applied to the synthesis of N-arylpiperazines from various aryl chlorides and bromides. nih.gov For instance, the reaction can be performed under aerobic conditions and even in neat piperazine, offering an eco-friendly and cost-effective approach. nih.govorganic-chemistry.org

Table 2: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

Aryl Halide Amine Catalyst/Ligand Base Conditions Product Yield Reference
Bromo-substituted fluoropyridines tert-Butyl piperazine-1-carboxylate Pd catalyst - - tert-Butyl 4-(fluoropyridin-yl)piperazine-1-carboxylates Moderate nih.gov
Aryl chlorides Piperazine Pd-precatalyst - 10 min, aerobic N-Arylpiperazines Up to 97% nih.gov

This table is interactive. Click on the headers to sort.

Reductive amination is a powerful and flexible method for synthesizing amines, including N-alkylated piperazines. youtube.comlibretexts.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

The reaction can be performed as a two-step process or, more conveniently, as a one-pot procedure. youtube.com In the one-pot approach, a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is required. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out under slightly acidic conditions (pH ~5) to facilitate imine formation. youtube.com Reductive amination is a key strategy for introducing diverse substituents onto the second nitrogen of the piperazine ring. mdpi.com

Beyond the main strategies, other methods exist for the synthesis of piperazine derivatives. Traditional methods include the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, though this often requires harsh conditions and long reaction times. nih.gov Alternative constructions of the piperazine ring can be achieved from an aniline and diethanolamine. mdpi.com

More recent innovations include visible-light-promoted decarboxylative annulation protocols that can furnish 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions. organic-chemistry.org Additionally, palladium-catalyzed cyclization reactions can be used for the modular synthesis of highly substituted piperazines. organic-chemistry.org For N-alkylation, nucleophilic substitution on alkyl halides or sulfonates and the reduction of carboxyamides are also common methods. mdpi.com

Introduction and Functionalization of the Fluoropyridine Moiety

The fluoropyridine unit is a key component of the target molecule. Its synthesis can be approached in several ways. One common strategy is to start with a pre-functionalized fluoropyridine, such as 2-chloro-5-fluoropyridine or 2,5-difluoropyridine, and introduce the piperazine ring as described in section 2.1.1. nih.gov

Alternatively, the fluorine atom can be introduced onto the pyridine (B92270) ring during the synthesis. Methods for this include:

Balz–Schiemann reaction: This classic method involves the conversion of an aminopyridine to a diazonium fluoroborate salt, which then thermally decomposes to yield the fluoropyridine. However, it can involve potentially explosive intermediates. acs.org

Fluorodenitration: This involves the displacement of a nitro group with fluoride (B91410), often mediated by reagents like tetrabutylammonium (B224687) fluoride under mild conditions. acs.org

From Pyridine N-Oxides: Pyridine N-oxides can be activated and converted into 2-fluoropyridines. For example, treatment with triflic anhydride (B1165640) (Tf₂O) or tosyl chloride (TsCl) can form an activated intermediate that is then displaced by a fluoride source. acs.orgnih.gov This method offers good regioselectivity and functional group tolerance. acs.org

C-H Fluorination: Late-stage C-H fluorination provides a powerful tool for introducing fluorine into complex molecules. nih.govacs.org Reagents like AgF₂ can selectively fluorinate the C-H bond at the position alpha to the ring nitrogen. The resulting 2-fluoropyridine can then undergo SNAr with various nucleophiles, including piperazine, under mild conditions. nih.govacs.org

Derivatization and Scaffold Modification Approaches for Analogues

The this compound scaffold is a versatile platform that allows for extensive modification to explore SAR. researchgate.netresearchgate.netnih.gov Derivatization can occur at the second nitrogen of the piperazine ring or on the fluoropyridine moiety.

N-Functionalization of the Piperazine Ring: The secondary amine of the piperazine ring is a common site for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of functional groups. For example, reaction with acetic anhydride can yield the corresponding N-acetyl derivative. nih.gov

Modification of the Fluoropyridine Ring: While the fluorine atom itself is generally stable, other positions on the pyridine ring can be functionalized. If the synthesis starts from a different substituted pyridine (e.g., containing a bromo or cyano group), these can be carried through the synthesis or used as handles for further reactions like Suzuki or Sonogashira couplings. acs.org Late-stage C-H functionalization techniques can also be used to introduce substituents at other positions on the pyridine ring. acs.org

This modular approach allows for the systematic modification of the molecule to optimize its pharmacological properties. researchgate.netnih.gov

Linker Variations and their Synthetic Implementation

A common strategy involves the initial reaction of a protected piperazine, such as 1-Boc-piperazine, with a suitable electrophile. For instance, acylation with a substituted benzoyl chloride can introduce an aromatic keto-linker. nih.gov Alternatively, nucleophilic aromatic substitution (SNAr) reactions with activated fluoroarenes, like 2,6-difluoropyridine, can be employed to forge a direct aryl-piperazine bond. nih.govnih.gov The Buchwald-Hartwig amination offers another powerful tool for creating this C-N bond, particularly with aryl halides that are less reactive towards SNAr. nih.govorganic-chemistry.orgyoutube.com

Once the core 1-(aryl)piperazine structure is established, the linker can be further modified. For example, a terminal ester group on the linker can be hydrolyzed and then coupled with other molecules. In some syntheses, the piperazine ring itself is constructed from a suitable aniline and bis-(2-haloethyl)amine. mdpi.com

The choice of synthetic route is often dictated by the desired linker. For instance, the synthesis of analogues with an ether linkage has been achieved by reacting a pyridinol derivative with a haloalkyl-substituted piperazine. thieme-connect.com This highlights the versatility of synthetic approaches in accommodating a wide array of linker types.

Table 1: Synthetic Strategies for Linker Variation

Linker TypeKey ReactionStarting MaterialsReference
AmideAcylation1-Boc-piperazine, 4-fluorobenzoyl chloride nih.gov
ArylNucleophilic Aromatic Substitution1-Boc-piperazine, 2,6-difluoropyridine nih.gov
ArylBuchwald-Hartwig AminationPiperazine, Aryl Halide, Palladium Catalyst nih.govorganic-chemistry.org
Alkyl EtherWilliamson Ether SynthesisPyridinol, Haloalkyl-substituted piperazine thieme-connect.com
AlkylReductive Amination1-(4-fluorophenyl)piperazine, Aldehyde nih.gov

Terminal Moiety Elaboration Strategies

The functionalization of the terminal end of the linker is a critical step in the synthesis of complex this compound derivatives. These elaborations introduce the specific pharmacophores or reactive handles necessary for the molecule's intended function.

A prevalent strategy involves the deprotection of a terminal functional group on the linker, followed by a coupling reaction. For example, a Boc-protected amine can be deprotected using acidic conditions, and the resulting free amine can then be acylated, alkylated, or used in reductive amination to introduce a variety of terminal moieties. chemicalbook.com

Another common approach is the transformation of a terminal functional group. A carboxylic acid, for instance, can be converted to an amide via coupling with an amine. nih.gov This method allows for the introduction of a wide range of substituents at the terminus of the linker.

In the context of creating libraries of compounds for drug discovery, solid-phase synthesis can be a powerful tool. Here, the this compound scaffold can be attached to a solid support via the linker, allowing for the rapid and efficient elaboration of the terminal moiety through sequential reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to attach a diverse array of aryl or alkynyl groups to a terminal halide or triflate on the linker. This provides a versatile method for exploring the structure-activity relationship of the terminal moiety.

Table 2: Common Terminal Moiety Elaboration Reactions

Reaction TypeFunctional Group TransformationReagentsReference
AcylationAmine to AmideAmine, Carboxylic Acid/Acyl Chloride nih.gov
Reductive AminationAmine to Secondary/Tertiary AmineAmine, Aldehyde/Ketone, Reducing Agent nih.gov
Suzuki CouplingHalide/Triflate to ArylHalide/Triflate, Boronic Acid, Palladium Catalyst thieme-connect.com
Amide CouplingCarboxylic Acid to AmideCarboxylic Acid, Amine, Coupling Agent nih.gov
Deprotection/FunctionalizationBoc-Amine to Functionalized AmineAcid, Electrophile chemicalbook.com

Structure Activity Relationship Sar Investigations of 1 5 Fluoropyridin 2 Yl Piperazine Analogues

Positional Fluorine Substitution: Elucidation of Electronic and Steric Effects on Biological Activity

In studies of analogous arylpiperazine compounds, the position of halogen substituents on the aromatic ring has been shown to be a key determinant of receptor affinity and selectivity. For instance, in a series of phenylpiperazines, the presence and location of a halogen substituent were found to be essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). nih.govnih.govpolyu.edu.hk While specific comparative data for all positional isomers of fluorinated 2-(piperazin-1-yl)pyridine is not extensively documented in a single study, principles from related series can be applied. For example, moving the fluorine from the 5-position to other positions on the pyridine (B92270) ring (e.g., 3, 4, or 6) would predictably alter the dipole moment and the electrostatic potential of the molecule, thereby affecting its binding orientation and affinity at the active site of a receptor.

A review of pyridine derivatives has indicated that the presence and position of various functional groups, including halogens, can enhance or diminish their antiproliferative activity. nih.gov In some cases, halogen atoms were associated with lower antiproliferative activity, suggesting that the specific electronic and steric contributions of fluorine at different positions must be carefully considered for the desired biological effect. For multitarget dopamine (B1211576)/serotonin (B10506) receptor agonists, a 6-fluoro-pyridin-3-yl moiety has been successfully utilized, indicating that the fluorine's position is crucial for achieving the desired polypharmacology.

The introduction of a fluorine atom can also impact the metabolic stability of the compound by blocking potential sites of metabolism. The 5-position of the pyridine ring is a common site for metabolic oxidation, and the presence of a fluorine atom at this position can prevent this, leading to an improved pharmacokinetic profile. The steric bulk of the fluorine atom, although minimal compared to other halogens, can also influence the preferred conformation of the molecule, which can be critical for fitting into a specific binding pocket.

Piperazine (B1678402) Ring Modifications: Influence on Receptor Affinity and Functional Potency

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to be substituted at two nitrogen atoms, allowing for the introduction of various functionalities to modulate pharmacological properties. nih.govresearchgate.netmdpi.comresearchgate.net Modifications to the piperazine ring of 1-(5-fluoropyridin-2-yl)piperazine analogues can profoundly impact receptor affinity and functional potency.

In a study of nucleozin (B1677030) analogues, which share the piperazine core, it was found that replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer led to a loss of whole-cell activity, underscoring the importance of the rigid piperazine ring for biological function. nih.gov Conversely, introducing rigidity through bicyclic systems like 2,5-diazabicyclo[2.2.1]heptane also altered activity, indicating an optimal level of conformational flexibility is required.

Research on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine (D2, D3) and serotonin (5-HT1A) receptor agonists provides valuable insights into the effects of piperazine ring modifications. researchgate.net In this series, the introduction of substituents on the piperazine ring was explored. For example, replacing the piperazine with a homopiperazine (B121016) (1,4-diazepane) ring or introducing methyl groups on the piperazine ring can alter the pKa of the nitrogen atoms and the conformational preferences of the molecule, thereby affecting receptor interactions.

The following table illustrates the impact of piperazine ring modifications on the functional potency (EC50) at dopamine D2 receptors from a study on related fluoropyridinylpiperazine analogues. researchgate.net

CompoundPiperazine ModificationD2 Receptor EC50 (nmol/L)
7b Unsubstituted Piperazine0.9
34c Homopiperazine3.3

From this data, it is evident that expanding the piperazine ring to a seven-membered homopiperazine ring, as in compound 34c , resulted in a slight decrease in potency at the D2 receptor compared to the unsubstituted piperazine analogue 7b . researchgate.net This suggests that the specific geometry and basicity of the piperazine ring are finely tuned for optimal receptor interaction.

Terminal and Linker Substituents: Structure-Activity Correlations for Target Engagement

In the development of antipsychotic agents, variations in the terminal aryl group and the linker in arylpiperazine series have been shown to modulate affinity for various serotonin and dopamine receptors. nih.gov For instance, a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines demonstrated that different terminal aryl groups attached to the piperazine nitrogen lead to a wide range of activities at D2, D3, and 5-HT1A receptors. researchgate.net

The nature of the terminal substituent, whether it is a simple alkyl group, an aromatic ring, or a more complex heterocyclic system, can influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement. The linker, typically a short alkyl chain, can affect the distance and orientation of the terminal group relative to the fluoropyridinylpiperazine core.

The table below, derived from the study by Du et al. (2022), showcases the structure-activity correlations for different terminal substituents on the functional potency at D2 and 5-HT1A receptors. researchgate.net

CompoundTerminal SubstituentD2 Receptor EC50 (nmol/L)5-HT1A Receptor EC50 (nmol/L)
7b Benzo[b]thiophen-4-yl0.92.3
7c 7-Methoxybenzo[b]thiophen-4-yl1.86.5
7d 7-Chlorobenzo[b]thiophen-4-yl1.51.2
7e Benzo[d]isothiazol-3-yl1.11.3

These findings highlight that subtle changes in the terminal aryl group can lead to significant differences in biological activity. For example, the introduction of a chloro group at the 7-position of the benzo[b]thiophene ring (compound 7d ) maintained high potency at the D2 receptor and improved potency at the 5-HT1A receptor compared to the unsubstituted analogue (7b ). researchgate.net In contrast, a methoxy (B1213986) group at the same position (7c ) led to a decrease in potency at both receptors. researchgate.net The benzo[d]isothiazol-3-yl terminal group (7e ) also conferred high potency at both receptors. researchgate.net These results underscore the importance of the electronic and steric properties of the terminal substituent in fine-tuning the pharmacological profile of these compounds.

Pharmacological Characterization of 1 5 Fluoropyridin 2 Yl Piperazine Analogues in Preclinical Models

G Protein-Coupled Receptor (GPCR) Modulatory Activities

The arylpiperazine motif is a well-established pharmacophore for targeting aminergic GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. The introduction of a 5-fluoropyridin-2-yl group modifies the electronic and structural properties of the molecule, influencing its binding affinity and functional activity at these receptors.

Dopamine Receptor Subtype Interactions (e.g., D2, D3, D4)

Phenylpiperazine derivatives have been extensively studied as ligands for D2-like (D2, D3, D4) dopamine receptors, which are implicated in the pathophysiology of various neuropsychiatric disorders. nih.govnih.gov The affinity and selectivity of these analogues are highly dependent on the nature of the substituents on both the aromatic ring and the second nitrogen of the piperazine (B1678402) ring. nih.govmdpi.com

Research on related arylpiperazine structures indicates that they can be tailored to achieve preferential binding to specific dopamine receptor subtypes. For instance, assembling phenylpiperazines with different spacer elements can yield ligands that preferentially interact with D2, D3, or D4 receptors. nih.gov Modifications to the aryl amide portion of N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamides have been shown to significantly influence D3 receptor affinity and selectivity over the D2 subtype. researchgate.net One such analogue, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide), demonstrated a high affinity for the human D3 receptor (Kᵢ = 0.7 nM) and a 133-fold selectivity over the D2 receptor. researchgate.net

While specific data for direct analogues of 1-(5-Fluoropyridin-2-yl)piperazine are not extensively published, the principles derived from similar structures suggest that they are promising candidates for modulation of dopamine receptors. The fluorine atom at the 5-position of the pyridine (B92270) ring can alter the molecule's electrostatic potential and lipophilicity, which are critical for receptor recognition and binding.

Table 1: Dopamine Receptor Binding Affinities of Representative Arylpiperazine Analogues

Compound Target Receptor Binding Affinity (Kᵢ, nM) Selectivity (D2/D3)
NGB 2904 hD3 2.0 56
NGB 2904 hD2L 112
Compound 29 researchgate.net hD3 0.7 133

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Arylpiperazines are well-known for their interactions with multiple serotonin (5-HT) receptor subtypes. nih.gov The nature of the aryl group and substitutions on the piperazine ring dictate the affinity and efficacy profile, leading to agonists, partial agonists, or antagonists. nih.govnih.gov

5-HT1A Receptors: Many arylpiperazine derivatives exhibit high affinity for 5-HT1A receptors. nih.gov For example, 1-(2-methoxyphenyl)piperazine (B120316) is a known high-affinity ligand for serotonin receptors. medchemexpress.com The introduction of bulky substituents at the N4-position of the piperazine can significantly enhance affinity for 5-HT1A sites. nih.gov Dual 5-HT1A and 5-HT7 receptor ligands have been developed from pyridinylpiperazine scaffolds, suggesting that analogues of this compound could also possess this dual activity. nih.gov One such compound, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21), showed high affinity for both 5-HT1A (Kᵢ = 0.74 nM) and 5-HT7 (Kᵢ = 8.4 nM) receptors. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is another common target for arylpiperazines, with many antipsychotic drugs exhibiting antagonist or inverse agonist activity at this site. researchgate.net The interaction of piperazines with 5-HT2 receptors can stimulate phosphoinositide hydrolysis, an effect that can be blocked by selective antagonists. drugbank.com

5-HT7 Receptors: The 5-HT7 receptor is increasingly recognized as a target for treating cognitive and mood disorders. As mentioned, pyridinylpiperazine derivatives have been identified as potent 5-HT7 receptor ligands, often in conjunction with 5-HT1A activity. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Representative Pyridinylpiperazine Analogues

Compound Target Receptor Binding Affinity (Kᵢ, nM)
SYA16263 nih.gov 5-HT1A 1.1
SYA16263 nih.gov 5-HT7 90
Compound 21 nih.gov 5-HT1A 0.74
Compound 21 nih.gov 5-HT7 8.4

Histamine (B1213489) Receptor Antagonism (e.g., H3)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.org Antagonists and inverse agonists of the H3R are known to promote wakefulness and have potential in treating cognitive disorders. wikipedia.orgnih.gov Several piperazine and piperidine (B6355638) derivatives have been identified as potent H3R antagonists. nih.govcapes.gov.br Studies comparing piperazine and piperidine cores have shown that the choice of this basic moiety is a critical structural element for H3 receptor activity. nih.gov While piperidine-containing compounds often show high affinity, piperazine derivatives have also been successfully developed as H3R antagonists. nih.gov This suggests that analogues of this compound could be engineered to possess H3R antagonist properties, potentially offering therapeutic benefits in disorders like narcolepsy or Alzheimer's disease. wikipedia.org

Enzymatic Inhibition Profiles

Beyond GPCRs, piperazine-based structures have been shown to inhibit various enzymes, demonstrating their versatility as medicinal chemistry scaffolds.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. It is a target for immunosuppressive and antiviral agents. nih.gov There are two human isoforms, IMPDH1 and IMPDH2, and selective inhibition of IMPDH2 is considered a promising strategy for developing anti-inflammatory therapies with fewer side effects. nih.gov Research has identified a specific cysteine residue (Cys140) in IMPDH2 as a druggable site for selective, allosteric inhibitors. nih.gov While no direct studies link this compound analogues to IMPDH inhibition, the general ability of small molecules to selectively target this enzyme opens an avenue for future investigation of such compounds for potential immunosuppressive or anti-inflammatory applications.

Vascular Endothelial Growth Factor Receptor Kinase-2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov Recently, piperazine-containing compounds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov A series of 2-(4-(quinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivatives showed significant VEGFR-2 inhibition, with IC₅₀ values in the sub-micromolar range. For example, one of the most potent derivatives exhibited an IC₅₀ of 0.192 µM against VEGFR-2 kinase. nih.gov These findings indicate that the piperazine scaffold, when appropriately substituted, can effectively target the ATP-binding site of VEGFR-2. Therefore, analogues of this compound represent a potential class of VEGFR-2 inhibitors for investigation in oncology. nih.govnih.gov

Table 3: VEGFR-2 Kinase Inhibitory Activity of Representative Piperazine Analogues

Compound Series Most Potent Analogue (IC₅₀, µM) Reference Compound (Sorafenib) (IC₅₀, µM)

Antimicrobial and Antineoplastic Evaluations (in vitro/ex vivo)

The this compound scaffold and its derivatives have been investigated for a range of therapeutic applications, including their potential as antimicrobial and antineoplastic agents. These evaluations are typically conducted in vitro to determine the direct activity of the compounds against pathogens and cancer cells.

Antibacterial Activity against Gram-Positive Organisms

Analogues of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. In one study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a piperazine substituent were synthesized and evaluated. nih.gov These compounds were tested against a panel of Gram-positive bacteria, with many exhibiting moderate activity, with Minimum Inhibitory Concentrations (MICs) in the range of 2–32 µg/mL. nih.gov

Further optimization led to the development of compound 7j , which showed a significantly stronger inhibitory effect than the clinically used antibiotic linezolid. nih.gov This compound had an impressive MIC value of 0.25 µg/mL against certain Gram-positive strains. nih.gov The mechanism of action for this class of compounds is believed to be the inhibition of protein synthesis at the initial stage, a mode of action that helps to avoid cross-resistance with other antibiotic classes. nih.gov Additionally, these compounds were found to inhibit the formation of bacterial biofilms, suggesting a potential role in treating complex and persistent infections. nih.gov

Another study on ciprofloxacin (B1669076) derivatives bearing a piperazine moiety showed that modifications could enhance activity against Gram-positive organisms. nih.gov Specifically, ciprofloxacin derivatives with an N-(chloro-substituted phenethyl) residue on the piperazine ring displayed in vitro activity against Gram-positive bacteria that was comparable or superior to reference quinolones. nih.gov The primary target for fluoroquinolones in Gram-positive bacteria is the topoisomerase IV enzyme, which is crucial for bacterial DNA replication. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Analogues

Compound Bacterial Strain MIC (µg/mL) Source
6a-m Gram-positive bacteria 2 - 32 nih.gov

| 7j | Gram-positive bacteria | 0.25 | nih.gov |

Antineoplastic Potentials through Signaling Pathway Modulation

The piperazine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing promise by modulating key cancer signaling pathways. nih.govcsic.es

One study identified a novel piperazine derivative that potently inhibits cancer cell proliferation with GI₅₀ values ranging from 0.06 to 0.16 µM. researchgate.net This compound was found to induce caspase-dependent apoptosis by inhibiting multiple critical cancer signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway. researchgate.net The inhibition of these pathways disrupts signals that promote cell growth and survival, leading to programmed cell death in cancer cells.

Other research has explored piperazine-substituted pyranopyridines, which exhibited antiproliferative activity against various human cancer cell lines, including the K562 chronic myelogenous leukemia cell line. nih.gov The most active compound, DO11-48 , showed a potent IC₅₀ value of 0.5 µM. nih.gov The cytotoxic effects of these compounds were found to involve the induction of apoptosis. nih.gov

Furthermore, a study focused on repurposing 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives identified compounds with selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. csic.es This selectivity is a crucial attribute for potential anticancer drugs, as it minimizes harm to healthy tissues. The mechanism often involves targeting specific cellular components or pathways that are dysregulated in cancer. For example, some piperazine-containing kinase inhibitors, like Avapritinib, target mutant forms of proteins such as KIT and PDGFRA that drive tumor growth. mdpi.com

Table 2: Antineoplastic Activity of Selected Piperazine Analogues

Compound/Derivative Class Cell Line Activity Metric Value Signaling Pathway/Target Source
Novel Piperazine Derivative Various Cancer Cells GI₅₀ 0.06 - 0.16 µM PI3K/AKT, Src, BCR-ABL researchgate.net
DO11-48 (Pyranopyridine) K562 IC₅₀ 0.5 µM Apoptosis Induction nih.gov
4-acyl-piperazines MCF7 (Breast Cancer) IC₅₀ - Selective Cytotoxicity csic.es

| Avapritinib | GIST Cells | - | - | KIT, PDGFRA | mdpi.com |

Computational Approaches in the Rational Design and Analysis of 1 5 Fluoropyridin 2 Yl Piperazine Derivatives

Molecular Docking and Ligand-Target Binding Mode Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. This technique allows for the elucidation of the binding mode and affinity of derivatives of 1-(5-Fluoropyridin-2-yl)piperazine, providing critical insights into the molecular basis of their activity.

In the rational design of novel therapeutics, molecular docking simulations are employed to screen virtual libraries of compounds against a specific biological target. For instance, in the development of inhibitors for enzymes or receptors, the crystal structure of the target protein is used as a template. Derivatives of the this compound scaffold can be docked into the active site of the target to predict their binding affinity, typically expressed as a docking score or estimated binding energy.

Research on various arylpiperazine derivatives has demonstrated the utility of this approach. For example, in studies targeting the sigma-1 (S1R) receptor, molecular docking has been used to analyze the binding modes of a series of piperazine-based compounds. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-protein complex. For a series of benzylpiperidine-derived compounds, docking studies showed that high-affinity ligands formed a bidentate salt bridge with specific amino acid residues like Glu172 and Asp126. nih.gov Interestingly, a 4-fluorophenyl-substituted derivative was identified as a weaker ligand in this series, highlighting how subtle changes in the aryl group can significantly impact binding affinity. nih.gov

The process typically involves preparing the 3D structures of the ligands and the target protein, defining a binding site or "docking box," and then using a scoring function to rank the different binding poses. The results from molecular docking can guide the modification of the this compound core to enhance interactions with the target, for example, by introducing substituents that can form additional hydrogen bonds or better fit into a hydrophobic pocket.

Derivative TypeTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (Example)
PhenylpiperazineTopoisomerase IIAspartic Acid Residues-
BenzylpiperidineSigma-1 Receptor (S1R)Glu172, Asp126, Phe107Ki of 3.2 to 434 nM
PhenylpiperazineCarbonic Anhydrase IXArg6, Trp9, Gln71Binding Affinity of -8.61 kcal/mol

This table presents examples of molecular docking findings for various piperazine (B1678402) derivatives, illustrating the type of data generated.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to explore the conformational landscape of the this compound derivatives and their complexes with target proteins over time.

MD simulations are powerful computational experiments that simulate the motion of atoms and molecules. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the flexibility of the ligand, the stability of the binding pose predicted by docking, and the role of solvent molecules in the binding process.

For piperazine-containing compounds, MD simulations have been used to validate docking results and to understand the dynamic nature of the ligand-receptor interactions. nih.gov For example, after docking a potent piperazine-based agonist into the S1R receptor, MD simulations can reveal the stability of the crucial interactions observed in the docking pose. nih.govnih.gov These simulations can track the distances between interacting atoms over time, providing a measure of the stability of hydrogen bonds and other non-covalent interactions.

The conformational flexibility of the piperazine ring and the rotational freedom of the bond connecting it to the fluoropyridine moiety are critical for its biological activity. MD simulations can map out the accessible conformations of this compound derivatives in solution or within a binding site, helping to identify the bioactive conformation. This information is invaluable for the design of more rigid analogs that are pre-organized for binding, potentially leading to increased affinity and selectivity.

Simulation ParameterTypical Value/ObservationPurpose in Analyzing this compound Derivatives
Simulation TimeNanoseconds (ns) to Microseconds (µs)To observe significant conformational changes and binding events.
Root Mean Square Deviation (RMSD)Angstroms (Å)To assess the stability of the ligand's binding pose over time.
Root Mean Square Fluctuation (RMSF)Angstroms (Å)To identify flexible regions of the ligand and the target protein.
Hydrogen Bond AnalysisOccupancy (%)To quantify the stability of specific hydrogen bonds crucial for binding.

This table outlines key parameters in molecular dynamics simulations and their relevance to the study of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates the descriptors with the biological activity. A statistically robust QSAR model can then be used to predict the activity of compounds that have not yet been synthesized or tested.

For instance, a QSAR study on a series of piperazine derivatives as mTORC1 inhibitors identified several key descriptors that correlate with their inhibitory activity. mdpi.com These included electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and physicochemical properties such as the molar refractivity (MR) and the topological polar surface area (TPSA). mdpi.com Such models can provide valuable insights into the structural requirements for high activity. For example, a model might indicate that increasing the electron-withdrawing nature of a substituent at a particular position on the fluoropyridine ring could lead to enhanced potency.

The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development.

QSAR Model for Piperazine Derivatives (mTORC1 Inhibitors)Statistical ParameterValue
Multiple Linear Regression (MLR)R² (Coefficient of Determination)0.74
R²CV (Cross-validated R²)0.56
Key Descriptors ELUMO, Electrophilicity Index (ω), Molar Refractivity (MR), Log S, TPSA, Refractive Index (n)

This table presents an example of QSAR model statistics for a class of piperazine derivatives, illustrating the types of descriptors and statistical validation metrics used. mdpi.com

Advanced Analytical Methodologies for the Structural Elucidation and Purity Assessment of 1 5 Fluoropyridin 2 Yl Piperazine Compounds

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(5-Fluoropyridin-2-yl)piperazine, providing insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of the molecule's protons and carbons.

¹H-NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and piperazine (B1678402) rings. The protons of the piperazine ring typically appear as multiplets in the upfield region, while the aromatic protons of the fluoropyridine ring resonate in the downfield region. For analogous compounds like 1-(2-fluorophenyl)piperazine (B89578) hydrochloride, the piperazine protons appear as signals in the range of δ 3.0-4.0 ppm chemicalbook.comchemicalbook.com. The protons on the fluoropyridine ring will show characteristic coupling patterns (doublets and doublet of doublets) due to spin-spin coupling with each other and with the fluorine atom. For instance, in 2-fluoropyridine (B1216828), the proton at position 6 (adjacent to the nitrogen) is typically the most deshielded amerigoscientific.com.

¹³C-NMR: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the piperazine ring are expected to resonate in the aliphatic region (typically δ 40-50 ppm for carbons adjacent to nitrogen) chemicalbook.com. The carbons of the 5-fluoropyridin-2-yl moiety will appear in the aromatic region (δ 100-160 ppm), with their chemical shifts influenced by the electronegative fluorine atom and the nitrogen atom of the pyridine ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F-NMR: ¹⁹F-NMR is a highly sensitive technique for the direct observation of the fluorine atom. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluoroaromatic compounds alfa-chemistry.com. The exact chemical shift provides information about the electronic environment of the fluorine atom, and coupling to adjacent protons can further confirm the structure. The chemical shift range for fluorinated drug-like motifs can span from -20 to -240 ppm nih.gov. For fluorobenzenes, the chemical shift is often around -113 ppm relative to CFCl₃ colorado.edu.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H2.8 - 3.2m4H, Piperazine CH₂
¹H3.5 - 3.9m4H, Piperazine CH₂
¹H6.7 - 6.9dd1H, Pyridine H-3
¹H7.3 - 7.5ddd1H, Pyridine H-4
¹H8.0 - 8.2d1H, Pyridine H-6
¹³C45 - 55-Piperazine Carbons
¹³C110 - 165-Pyridine Carbons (with C-F coupling)
¹⁹F-100 to -130mRelative to CFCl₃

Note: The data in this table is predicted based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The nominal molecular weight of this compound is 181.21 g/mol amerigoscientific.comjocpr.com. In an ESI-MS experiment, the compound is expected to be observed as its protonated molecule [M+H]⁺ at m/z 182. The fragmentation of piperazine derivatives in the mass spectrometer often involves the cleavage of the piperazine ring or the bond connecting the piperazine and the pyridine rings researchgate.net. The fragmentation of the piperazine ring can lead to characteristic ions, which can be used for structural confirmation massbank.eu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, C=C, C=N, and C-F bonds.

The N-H stretching vibration of the secondary amine in the piperazine ring is expected to appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic and aromatic parts of the molecule will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration, a key indicator of the fluorine substitution, is typically strong and appears in the 1000-1300 cm⁻¹ range. The IR spectra of related compounds like piperazine and substituted pyridines show these characteristic bands chemicalbook.comnist.govnist.govresearchgate.net.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=N Stretch (Pyridine)1550 - 1650Medium to Strong
C=C Stretch (Pyridine)1400 - 1600Medium to Strong
C-F Stretch1000 - 1300Strong
C-N Stretch1020 - 1250Medium to Strong

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from starting materials, by-products, and other impurities, as well as for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of pharmaceutical compounds and related substances. For a compound like this compound, a reversed-phase HPLC method is typically employed.

A standard HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) researchgate.net. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is usually carried out using a UV detector, as the pyridine ring is a strong chromophore. The method can be validated for linearity, accuracy, precision, and robustness to ensure reliable purity measurements jocpr.com. A gradient elution may be necessary to separate impurities with a wide range of polarities.

Chiral Separation Techniques (e.g., Chiral-HPLC)

While this compound itself is achiral, it is often used as a synthon in the preparation of more complex, chiral molecules. If the final product is chiral, or if any of the synthetic intermediates are chiral, chiral separation techniques become crucial.

Chiral-HPLC is a powerful method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For piperazine derivatives, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak, Chiralcel), have been shown to be effective jocpr.comunl.ptnih.gov. The mobile phase often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier to improve peak shape nih.gov. The development of a chiral HPLC method allows for the determination of the enantiomeric excess (ee) of a chiral product containing the this compound moiety.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Fluoropyridin-2-yl)piperazine, and how can reaction efficiency be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine derivative (1.0 g, 5.154 mmol) in DMF with K₂CO₃ and propargyl bromide under reflux for 6–7 hours yields intermediates, monitored via TLC (hexane:ethyl acetate = 2:1) . Purification involves silica gel chromatography (ethyl acetate:hexane = 1:8).
  • Key Considerations : Solvent choice (DMF for solubility), base selection (K₂CO₃ for deprotonation), and reaction time optimization to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., fluoropyridyl protons at δ 8.2–8.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₉H₁₁FN₄: 194.0965) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18, acetonitrile/water gradient).

Advanced Research Questions

Q. How do structural modifications to the piperazine ring or fluoropyridyl group affect biological activity?

  • Case Study : Replacing the fluoropyridyl group with chlorophenyl or nitro-substituted pyridyl moieties alters sigma receptor binding affinity. For example, 1-(3-nitropyridin-2-yl)piperazine derivatives show enhanced antimicrobial activity due to electron-withdrawing effects .
  • Data Interpretation : Use IC₅₀ values from enzyme inhibition assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What strategies resolve contradictions in activity data across different in vitro models?

  • Example : A compound may show high sigma-2 receptor affinity (Kᵢ = 4.70 nM) but low antiproliferative activity in SK-N-SH cells.
  • Resolution :

Verify receptor expression levels via Western blot or qPCR.

Assess membrane permeability (logP > 3.0 preferred) .

Test metabolites for off-target effects using liver microsomes .

Q. How can computational methods guide the design of this compound derivatives with improved selectivity?

  • Approach :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict binding interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., sigma-2 receptors) over 100 ns to assess stability .
    • Validation : Compare docking scores (e.g., Glide SP score < −8.0) with experimental Kᵢ values .

Q. What are the critical factors in scaling up synthesis while maintaining reproducibility?

  • Challenges : Exothermic reactions during alkylation or coupling steps.
  • Solutions :

  • Use jacketed reactors for temperature control (−10°C to 25°C) .
  • Optimize stoichiometry (e.g., 1.2 equiv. of azide derivatives for click chemistry) .
  • Implement PAT (Process Analytical Technology) for real-time monitoring .

Methodological Considerations

Q. How to assess the compound’s solubility and stability in biological assays?

  • Protocol :

Prepare stock solutions in DMSO (≤0.1% final concentration).

Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

  • Models :

  • HEK-293 cells expressing human serotonin receptors (5-HT₁A/₂A) for binding assays .
  • Primary neuronal cultures for toxicity profiling (LD₅₀ via MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.